molecular formula C14H18ClF3N2 B8701046 Piperazine, 1-(3-chloropropyl)-4-(3-(trifluoromethyl)phenyl)- CAS No. 78056-40-3

Piperazine, 1-(3-chloropropyl)-4-(3-(trifluoromethyl)phenyl)-

Cat. No. B8701046
CAS RN: 78056-40-3
M. Wt: 306.75 g/mol
InChI Key: JVWMYMOCTWRQCO-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-chloropropyl)-4-(3-(trifluoromethyl)phenyl)- is a useful research compound. Its molecular formula is C14H18ClF3N2 and its molecular weight is 306.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-(3-chloropropyl)-4-(3-(trifluoromethyl)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(3-chloropropyl)-4-(3-(trifluoromethyl)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

78056-40-3

Product Name

Piperazine, 1-(3-chloropropyl)-4-(3-(trifluoromethyl)phenyl)-

Molecular Formula

C14H18ClF3N2

Molecular Weight

306.75 g/mol

IUPAC Name

1-(3-chloropropyl)-4-[3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C14H18ClF3N2/c15-5-2-6-19-7-9-20(10-8-19)13-4-1-3-12(11-13)14(16,17)18/h1,3-4,11H,2,5-10H2

InChI Key

JVWMYMOCTWRQCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7.36 g. (0.184 mole) of sodium hydroxide in 75 ml. of water and 75 ml. of acetone there is added 19.02 g. (0.074 mole) of 1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride and 11.59 g. (0.074 mole) of 1-bromo-3-chloropropane, and the resulting mixture is stirred at 27° for 18 hrs. The organic layer is then separated and concentrated to an oil under reduced pressure. The oil is treated with hot (85°) 6 N HCl until solution is complete, and the resulting solution is filtered and stored at 5° for 18 hrs. The precipitate which forms is collected on a filter to afford 14.73 g. (66%) of the hydrochloride salt of the product, m.p. 190°-192°.
Quantity
0.184 mol
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reactant
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reactant
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0.074 mol
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reactant
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0.074 mol
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reactant
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[Compound]
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hydrochloride salt
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a 100 mL flask was added 1-(3-trifluoromethylphenyl)piperazine HCl (5035 mg, 18.88 mmol) and 60 mL dichloromethane. 1-Bromo-3-chloropropane (1730 ul, 20.78 mmol, 1.10 eq) was added, then triethylamine (5.25 mL, 37.7 mmol, 2.00 eq). The solution was refluxed for 9 hours, then cooled to 25° C. 100 mL of hexane was then added, and the resulting suspension was vacuum filtered. The filtrate was concentrated in vacuum and purified by column chromatography using dichloromethane as eluant resulting in an oil of 1-(3-Chloropropyl)-4-(3-trifluoromethylphenyl)piperazine.
Quantity
5035 mg
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reactant
Reaction Step One
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60 mL
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reactant
Reaction Step One
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1730 μL
Type
reactant
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Quantity
5.25 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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